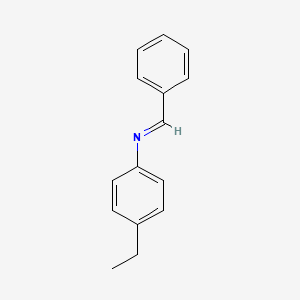
N-Benzylidene-4-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-4-ethylaniline is an organic compound with the molecular formula C15H15N. It is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzylidene-4-ethylaniline can be synthesized through the condensation reaction between benzyl alcohol and 4-ethylaniline. The reaction typically involves the use of a catalyst, such as Mn-Co-decorated reduced graphene oxide, which facilitates the oxidation of benzyl alcohol to benzaldehyde. The benzaldehyde then reacts with 4-ethylaniline to form this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of various catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzylidene-4-ethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidation states of the compound, while reduction will produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-Benzylidene-4-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Benzylidene-4-ethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules. These interactions can influence various biochemical processes, leading to its observed biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-ethylaniline
- N-(4-(Dimethylamino)benzylidene)-4-ethylaniline
- N-(9-Anthracenylmethylene)-4-ethylaniline
- N-Benzylidene-2-chloro-6-methylaniline
Uniqueness
N-Benzylidene-4-ethylaniline is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
67302-67-4 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Clave InChI |
GYHJPSGELDVDCC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


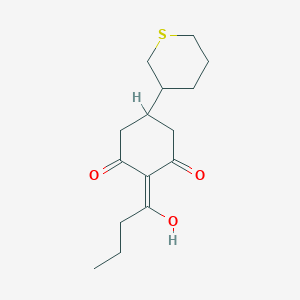

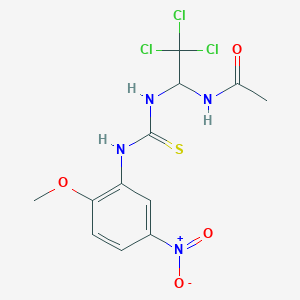
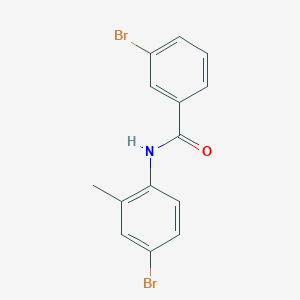
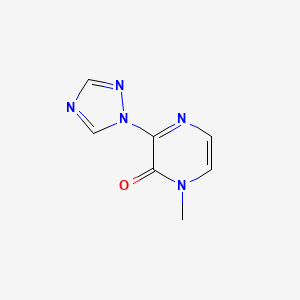
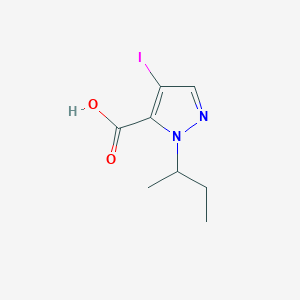
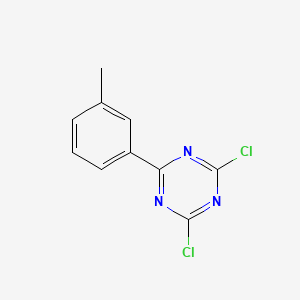
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)


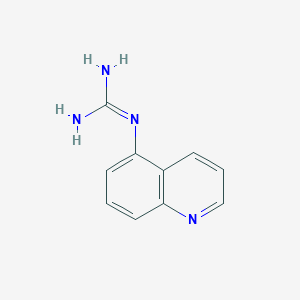
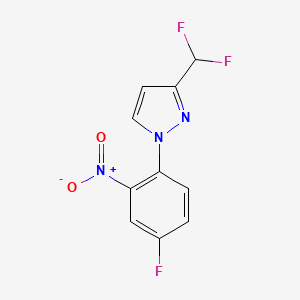
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)

